Differential Plasma Lipid Incorporation: cis-13-Octadecenoic Acid vs. cis-9-Octadecenoic Acid
In a direct, head-to-head human feeding study using deuterium-labeled fatty acids, both the cis-13 and trans-13 isomers of octadecenoic acid were selectively excluded from all plasma neutral and phospholipid fractions when compared to the common dietary isomer, cis-9-octadecenoic acid [1]. This indicates a distinct and non-interchangeable metabolic fate for the 13-isomer in human physiology.
| Evidence Dimension | Relative distribution into plasma lipid fractions (Cholesteryl Ester, Phosphatidylcholine, Triglyceride) |
|---|---|
| Target Compound Data | Selectively excluded |
| Comparator Or Baseline | cis-9-Octadecenoic acid (Oleic acid) [Baseline for preferential incorporation] |
| Quantified Difference | Plasma lipids selectively excluded both 13t-18:1 and 13c-18:1 isomers relative to 9c-18:1 in all neutral and phospholipid fractions. Discrimination against the 13t-18:1 isomer into plasma cholesteryl ester and 2-acyl phosphatidylcholine was nearly absolute. |
| Conditions | Human subjects (n=2), oral administration of deuterated triglycerides, analysis by mass spectrometry of plasma lipids. |
Why This Matters
This quantitative difference in metabolic routing is critical for studies of fatty acid metabolism, lipoprotein biology, or any application where the compound's final location and form in a biological system are relevant.
- [1] Emken, E. A., et al. (1980). Incorporation of deuterium-labeled trans- and cis-13-octadecenoic acids in human plasma lipids. Journal of Lipid Research, 21(7), 930-938. View Source
